Product packaging for Dimethyl N-(phosphonoacetyl)-L-aspartate(Cat. No.:CAS No. 76385-65-4)

Dimethyl N-(phosphonoacetyl)-L-aspartate

Cat. No.: B14455300
CAS No.: 76385-65-4
M. Wt: 283.17 g/mol
InChI Key: FRGUAGGXRPYQJS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of De Novo Pyrimidine (B1678525) Nucleotide Biosynthesis in Cellular Metabolism

The de novo synthesis of pyrimidine nucleotides is essential for a wide array of cellular functions. These nucleotides, including uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), are indispensable for the synthesis of DNA and RNA, which carry the genetic blueprint of the cell and are crucial for its translation into proteins. Beyond their role in nucleic acid synthesis, pyrimidine nucleotides are also involved in the synthesis of phospholipids, glycoproteins, and glycogen, and serve as activated precursors for various metabolic pathways. Given their importance, the de novo pathway is particularly active in rapidly proliferating cells, making it a key process in development, tissue repair, and also in pathological conditions such as cancer. The pathway begins with simple molecules like bicarbonate, aspartate, and glutamine and, through a series of enzymatic steps, constructs the pyrimidine ring.

Aspartate Transcarbamoylase (ATCase) as a Pivotal Regulatory Enzyme in Pyrimidine Biosynthesis

Aspartate Transcarbamoylase (ATCase) catalyzes the second committed step in the de novo pyrimidine biosynthesis pathway in prokaryotes and is a part of a multifunctional protein in eukaryotes. wikipedia.org This step involves the condensation of carbamoyl (B1232498) phosphate (B84403) and L-aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate. wikipedia.org This reaction is a critical control point in the pathway. The activity of ATCase is finely tuned to meet the cell's demand for pyrimidine nucleotides, preventing their overproduction, which would be energetically wasteful. wikipedia.org

In Escherichia coli, ATCase is a well-studied dodecameric enzyme complex with a total molecular weight of approximately 310 kDa. wikipedia.org It is composed of two catalytic trimers and three regulatory dimers. wikipedia.org The catalytic subunits are responsible for the enzymatic reaction, while the regulatory subunits provide the sites for allosteric regulation. wikipedia.org

Subunit TypeNumber of SubunitsFunction
Catalytic6 (arranged as 2 trimers)Binds substrates and catalyzes the formation of N-carbamoyl-L-aspartate.
Regulatory6 (arranged as 3 dimers)Binds allosteric effectors (ATP, CTP, UTP) to modulate enzyme activity.

The catalytic mechanism of ATCase is an ordered binding event where carbamoyl phosphate binds to the active site first, followed by L-aspartate. The active sites are located at the interface between adjacent catalytic chains within a trimer. The binding of carbamoyl phosphate induces a conformational change that creates a binding pocket for L-aspartate. The nucleophilic amino group of L-aspartate then attacks the carbonyl carbon of carbamoyl phosphate, leading to the formation of a tetrahedral transition state. This intermediate is stabilized by interactions with amino acid residues in the active site. Finally, the phosphate group is eliminated, and N-carbamoyl-L-aspartate is released. The structure of the potent inhibitor N-(phosphonoacetyl)-L-aspartate (PALA) is thought to closely mimic this transition state, which explains its strong binding to the enzyme. wikipedia.org

ATCase is a classic example of an allosterically regulated enzyme, meaning its activity can be modulated by the binding of effector molecules to sites distinct from the active site. This regulation allows the cell to control the rate of pyrimidine synthesis in response to its metabolic state. ATCase does not follow Michaelis-Menten kinetics; instead, it exhibits a sigmoidal relationship between substrate concentration and reaction velocity, which is characteristic of cooperative binding. wikipedia.org The enzyme exists in two main conformational states: a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. wikipedia.org

The binding of the substrate L-aspartate to the catalytic sites of ATCase is cooperative. This means that the binding of one substrate molecule to a catalytic site increases the affinity of the other catalytic sites for the substrate. This phenomenon, known as homotropic cooperativity, is a result of the transition of the enzyme from the T state to the R state upon substrate binding. wikipedia.org In the absence of substrates, the enzyme is predominantly in the T state. As substrate concentration increases, the equilibrium shifts towards the R state, leading to a sharp increase in enzyme activity.

ATCase activity is also regulated by nucleotide effectors that bind to the regulatory subunits. This is known as heterotropic regulation. Cytidine triphosphate (CTP), the end-product of the pyrimidine biosynthesis pathway, acts as a feedback inhibitor. wikipedia.org When CTP levels are high, it binds to the regulatory sites and stabilizes the T state, thereby decreasing the enzyme's affinity for its substrates and slowing down the entire pathway. wikipedia.org UTP can also inhibit ATCase, particularly in the presence of CTP. nih.gov

Conversely, adenosine triphosphate (ATP), a purine (B94841) nucleotide, acts as an allosteric activator. wikipedia.org When ATP levels are high, it signals that the cell has sufficient energy and a high concentration of purines. To maintain a balance between purine and pyrimidine pools for nucleic acid synthesis, ATP binds to the same regulatory sites as CTP but promotes the transition to the R state, thus increasing ATCase activity. wikipedia.org

Allosteric EffectorType of RegulationEffect on ATCase ActivityFavored Conformation
L-Aspartate (Substrate)Homotropic ActivatorIncreasesR-state
ATPHeterotropic ActivatorIncreasesR-state
CTPHeterotropic InhibitorDecreasesT-state
UTP (with CTP)Heterotropic InhibitorDecreasesT-state

Allosteric Regulation of ATCase Activity

Rationale for Targeting ATCase in Biochemical Research

The central role of ATCase in pyrimidine biosynthesis and its complex regulatory mechanisms make it a fascinating subject for biochemical research. Studying ATCase has provided fundamental insights into enzyme kinetics, allosteric regulation, and the relationship between protein structure and function.

Furthermore, because rapidly dividing cells, such as cancer cells, have a high demand for nucleotides, the enzymes of the de novo pyrimidine biosynthesis pathway, including ATCase, are attractive targets for the development of therapeutic agents. frontiersin.org By inhibiting ATCase, it is possible to starve cancer cells of the pyrimidines necessary for DNA and RNA synthesis, thereby inhibiting their proliferation. frontiersin.org

The compound N-(phosphonoacetyl)-L-aspartate (PALA) is a powerful and specific inhibitor of ATCase that acts as a transition-state analog. wikipedia.orgprobechem.com It binds to the active site with very high affinity, effectively blocking the enzyme. frontiersin.org PALA has been extensively studied as a potential anti-cancer agent. nih.govnih.gov While there is a lack of specific research on Dimethyl N-(phosphonoacetyl)-L-aspartate, its structural relationship to PALA suggests it could be investigated as a potential prodrug, where the ester groups might be cleaved within the cell to release the active PALA molecule. The synthesis of PALA analogs, including esterified forms, is an area of research aimed at improving the pharmacological properties of these inhibitors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14NO8P B14455300 Dimethyl N-(phosphonoacetyl)-L-aspartate CAS No. 76385-65-4

Properties

CAS No.

76385-65-4

Molecular Formula

C8H14NO8P

Molecular Weight

283.17 g/mol

IUPAC Name

[2-[[(2S)-1,4-dimethoxy-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]phosphonic acid

InChI

InChI=1S/C8H14NO8P/c1-16-7(11)3-5(8(12)17-2)9-6(10)4-18(13,14)15/h5H,3-4H2,1-2H3,(H,9,10)(H2,13,14,15)/t5-/m0/s1

InChI Key

FRGUAGGXRPYQJS-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)CP(=O)(O)O

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)CP(=O)(O)O

Origin of Product

United States

Molecular Mechanisms of Aspartate Transcarbamoylase Inhibition by N Phosphonoacetyl L Aspartate Pala

N-(Phosphonoacetyl)-L-aspartate (PALA) as a Bisubstrate and Transition-State Analogue Inhibitor of ATCase

N-(Phosphonoacetyl)-L-aspartate was ingeniously designed as a bisubstrate analogue, mimicking the two natural substrates of ATCase: carbamoyl (B1232498) phosphate (B84403) and L-aspartate. dokumen.pubethernet.edu.et Its structure incorporates features of both molecules, allowing it to occupy the active site with high affinity. dokumen.pub The phosphonate (B1237965) group of PALA resembles the phosphate of carbamoyl phosphate, while the acetyl-L-aspartate portion mimics the L-aspartate substrate. dokumen.pub

Furthermore, PALA is considered a powerful transition-state analogue. wikipedia.orgresearchgate.netresearchgate.net The geometry of PALA is thought to closely resemble the tetrahedral transition state of the condensation reaction between carbamoyl phosphate and aspartate. wikipedia.orgepdf.pub This characteristic explains its extremely tight binding to the enzyme and its potency as an inhibitor. dokumen.pubwikipedia.org The ability of PALA to act as both a bisubstrate and transition-state analogue makes it an invaluable tool for studying the structure and function of the ATCase active site. wikipedia.org

Allosteric Modulation and Conformational Changes Induced by N-(Phosphonoacetyl)-L-aspartate (PALA) Binding

The binding of PALA to ATCase induces significant conformational changes that are central to the enzyme's allosteric regulation. nih.gov ATCase exists in equilibrium between a low-activity, low-affinity "tense" (T) state and a high-activity, high-affinity "relaxed" (R) state. wikipedia.orgnih.gov The binding of the inhibitor PALA shifts this equilibrium towards the R state. nih.govquizlet.com

Elucidation of T-State to R-State Transition upon PALA Binding

The transition from the T-state to the R-state upon PALA binding is a dramatic event involving substantial alterations in the enzyme's quaternary structure. csjmu.ac.in This allosteric transition includes a significant increase in the separation of the two catalytic trimers by approximately 12 Å and a relative rotation. nih.govpnas.org Additionally, the regulatory dimers rotate by about 15°. nih.govpnas.org These global conformational changes are triggered even with only partial occupancy of the six active sites by PALA, highlighting the cooperative nature of this transition. nih.gov The binding of PALA effectively "locks" the enzyme in the high-affinity R-state conformation. quizlet.com

Structural Change Magnitude
Separation of Catalytic Trimers~11-12 Å
Rotation of Catalytic Trimers~10-12°
Rotation of Regulatory Dimers~15°

Structural Analysis of ATCase-PALA Complexes via X-ray Crystallography

X-ray crystallography has been instrumental in visualizing the structural basis of ATCase inhibition by PALA. csjmu.ac.inpnas.org High-resolution crystal structures of the ATCase-PALA complex have provided a detailed snapshot of the R-state conformation and the interactions between the inhibitor and the enzyme's active site. csjmu.ac.inpnas.org These structures have been pivotal in understanding the allosteric mechanism of ATCase. pnas.org

The active site of ATCase is located at the interface between adjacent catalytic chains within a catalytic trimer. wikipedia.orgstudylib.net The binding of PALA involves extensive interactions with residues from both of these chains. pnas.org The inhibitor is effectively enveloped by the enzyme, with contacts formed with every polar atom of PALA. pnas.org The phosphonate group of PALA is stabilized by interactions with several residues, and the carboxylate groups also form critical salt bridges and hydrogen bonds within the active site. pnas.org

Structural studies of the ATCase-PALA complex have identified several key amino acid residues that are crucial for inhibitor binding and catalysis. ethernet.edu.etstudylib.netarchive.org These residues form a network of interactions that stabilize the bound PALA molecule.

Residue Chain Interaction with PALA
Ser-52CatalyticHydrogen bond
Thr-55CatalyticHydrogen bond
Arg-54CatalyticSalt bridge with phosphonate group
Arg-105CatalyticSalt bridge with carboxylate group
His-134CatalyticHydrogen bond
Gln-137CatalyticHydrogen bond
Arg-167CatalyticInteraction with α-carboxylate group nih.gov
Arg-229CatalyticSalt bridge
Gln-231CatalyticHydrogen bond
Ser-80Adjacent CatalyticHydrogen bond
Lys-84Adjacent CatalyticSalt bridge

Cellular and Subcellular Effects of N Phosphonoacetyl L Aspartate Pala

Inhibition of Pyrimidine (B1678525) Nucleotide Pools and Downstream Metabolic Consequences

PALA's primary mechanism of action is the competitive inhibition of aspartate transcarbamylase, which catalyzes an early and rate-limiting step in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a significant depletion of intracellular pyrimidine nucleotide pools. aacrjournals.orgnih.govnih.gov

Specifically, exposure of cells to PALA results in a marked reduction in the levels of uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). aacrjournals.orgnih.govnih.gov In some cell lines, UTP and CTP levels can be lowered to 5% and 20% of control levels, respectively. nih.gov This depletion of pyrimidine ribonucleotides has profound downstream metabolic consequences. The reduced availability of UTP and CTP directly impacts the synthesis of RNA, although this effect is often less pronounced than the impact on DNA synthesis. aacrjournals.org

The depletion of ribonucleotide pools also affects the synthesis of deoxyribonucleotides. The concentrations of deoxycytidine triphosphate (dCTP) and deoxythymidine triphosphate (dTTP) decrease following PALA treatment. aacrjournals.org Interestingly, the pool of deoxyadenosine (B7792050) triphosphate (dATP), a purine (B94841) nucleotide, has been observed to enlarge in response to PALA. aacrjournals.org The pronounced reduction in pyrimidine deoxyribonucleotides leads to a significant inhibition of DNA synthesis. aacrjournals.org This effect on DNA replication is a critical factor in the cellular response to PALA.

The table below summarizes the effects of PALA on nucleotide pools and nucleic acid synthesis.

Metabolite/Process Effect of PALA Treatment Reference
Uridine Triphosphate (UTP)Greatly Reduced aacrjournals.orgnih.govnih.gov
Cytidine Triphosphate (CTP)Greatly Reduced aacrjournals.orgnih.govnih.gov
Deoxycytidine Triphosphate (dCTP)Decreased aacrjournals.org
Deoxythymidine Triphosphate (dTTP)Decreased aacrjournals.org
Deoxyadenosine Triphosphate (dATP)Enlarged aacrjournals.org
RNA SynthesisSlightly Inhibited aacrjournals.org
DNA SynthesisPronounced Inhibition aacrjournals.org

Cellular Uptake and Intracellular Trafficking Mechanisms of N-(Phosphonoacetyl)-L-aspartate (PALA)

The cellular uptake and subsequent intracellular trafficking of PALA are crucial for its biological activity. The process appears to be complex, involving endocytic pathways and being sensitive to the pH of intracellular compartments.

In Ehrlich ascites tumor cells, the uptake of PALA has been shown to be consistent with fluid-phase endocytosis. nih.gov This process is characterized by a slow, linear uptake over several hours. nih.gov The rate of PALA uptake in these cells is proportional to its concentration in the surrounding medium. nih.gov Further evidence for endocytosis-mediated internalization comes from experiments where known modulators of endocytosis affect PALA uptake. For instance, colchicine, a microtubule antagonist known to inhibit endocytosis, was found to inhibit the uptake of PALA. nih.gov Conversely, phorbol (B1677699) myristate acetate, which can stimulate endocytosis, enhanced the uptake of PALA and its subsequent inhibition of pyrimidine synthesis. nih.gov

Following endocytic uptake, PALA is initially enclosed within pinosomal vesicles, which are thought to later fuse with lysosomes. nih.gov The acidic environment of the lysosome plays a critical role in the subsequent steps of PALA's intracellular journey. The inhibitory action of PALA on cytoplasmic aspartate transcarbamylase can be almost completely blocked by agents that neutralize lysosomal pH, such as ammonium (B1175870) chloride (NH4Cl) and methylamine. nih.gov

This suggests that the protonation of PALA's four negatively charged groups within the acidic lysosome is a necessary step for its diffusion across the lysosomal membrane into the cytoplasm. nih.gov Once in the cytoplasm, PALA can interact with and inhibit its target enzyme. The fully charged nature of the PALA molecule is thought to minimize its diffusion back across the plasma membrane, leading to prolonged effects on cellular metabolism. nih.gov

Interactions with Other Cellular Pathways and Signaling Networks

Beyond its direct effects on pyrimidine metabolism and the cell cycle, PALA has been shown to interact with other cellular signaling pathways, including those involved in innate immunity.

N-(Phosphonoacetyl)-L-aspartate has been found to enhance the antibacterial functions of the intracellular pattern recognition receptor NOD2 (Nucleotide-binding oligomerization domain 2). researchgate.net PALA treatment can enhance NOD2-dependent antiviral responses as well. researchgate.net This effect is not due to PALA directly acting as a NOD2 agonist. Instead, PALA synergizes with interferon-β (IFNβ) stimulation to enhance the expression and activation of the interferon-stimulated gene factor 3 (ISGF3) and induce the upregulation of a subset of interferon-stimulated genes. researchgate.net

The mechanism behind this enhancement involves the activation of a non-canonical NOD2 signaling pathway. This pathway is mediated by the mitochondrial antiviral-signaling protein (MAVS) and interferon response factor 1 (IRF1), rather than the classical RIP2-dependent pathway. researchgate.net It is proposed that PALA promotes increased antiviral responses through the de-repression of NOD2 signaling. researchgate.net This is supported by findings that NOD2 can form a protein-protein complex with CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), the enzyme complex that includes PALA's target, and that PALA treatment enhances NOD2 activity. researchgate.netresearchgate.net

Modulation of Type I Interferon Responses

N-(Phosphonoacetyl)-L-aspartate (PALA) has been identified as a modulator of the host's innate immune response, specifically augmenting the antiviral effects of type I interferons (IFN-I). Research indicates that PALA does not independently initiate the production of IFN-I or the expression of interferon-stimulated genes (ISGs). Instead, its primary role is to synergize with existing type I interferons, such as IFNβ, to amplify the cellular antiviral state.

This synergistic activity is mediated through the activation of a non-canonical signaling pathway involving the nucleotide-binding oligomerization domain 2 (NOD2) receptor. Upon treatment, PALA enhances the IFNβ-stimulated expression and activation of the interferon-stimulated gene factor 3 (ISGF3) complex. ISGF3 is a primary transcription factor complex that, once activated, moves into the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of a wide array of ISGs, thereby inducing their transcription. These ISGs encode proteins that establish an antiviral state within the cell.

The PALA-induced enhancement of this response is dependent on the mitochondrial antiviral-signaling protein (MAVS) and interferon response factor 1 (IRF1). This distinguishes it from the classical NOD2 signaling pathway that relies on the receptor-interacting serine/threonine protein kinase 2 (RIP2). Thus, PALA's immunomodulatory effect on the IFN-I response is achieved by de-repressing a specific, non-canonical NOD2 signaling cascade, which in turn potentiates the downstream effects of IFN-I signaling.

Table 1: Key Molecular Players in PALA-Mediated Modulation of Type I Interferon Response

Molecule/Complex Role in PALA-Mediated Response
PALA Synergizes with IFNβ to enhance antiviral responses.
Type I Interferon (IFNβ) The primary antiviral cytokine whose signaling is amplified by PALA.
NOD2 Intracellular pattern recognition receptor activated by PALA in a non-canonical manner.
MAVS Mitochondrial antiviral-signaling protein essential for the PALA-enhanced response.
IRF1 Interferon response factor 1, a key component of the non-canonical NOD2 pathway activated by PALA.
ISGF3 Transcription factor complex whose expression and activation are enhanced by PALA in the presence of IFNβ.
ISGs A subset of interferon-stimulated genes whose upregulation is induced by the synergistic action of PALA and IFNβ.

Impact on Viral Replication Mechanisms

The primary antiviral mechanism of N-(Phosphonoacetyl)-L-aspartate is its function as a potent and specific inhibitor of the enzyme aspartate transcarbamoylase. This enzyme catalyzes a crucial early step in the de novo biosynthesis of pyrimidines. By inhibiting this pathway, PALA leads to a significant reduction in the intracellular pools of pyrimidine nucleotides, specifically Uridine triphosphate (UTP) and Cytidine triphosphate (CTP). This depletion of essential building blocks for nucleic acid synthesis has a profound impact on the replication of a variety of viruses. The antiviral effects of PALA can be reversed by the addition of exogenous uridine, confirming that pyrimidine starvation is the principal mechanism of action. nih.gov

The consequences of pyrimidine depletion on viral replication are multifaceted and affect several stages of the viral life cycle, particularly viral genome synthesis and gene expression.

Inhibition of Viral Genome Synthesis: Rapidly replicating viruses place a high demand on the host cell's nucleotide pools for the synthesis of their own genomes. By diminishing the availability of pyrimidines, PALA directly impedes the replication of viral DNA and RNA. In studies with vaccinia virus, a DNA virus, treatment with PALA resulted in a significant reduction in the accumulation of viral DNA. nih.gov Furthermore, the DNA that was synthesized often failed to reach full genome length, indicating that the reduced pyrimidine pool is insufficient to support complete and efficient genome replication. nih.gov

Alteration of Viral Gene Expression: The impact of PALA on viral gene expression is complex and can vary depending on the virus and the stage of its replication cycle. In vaccinia virus, PALA treatment led to a dysregulation of the tightly controlled cascade of viral gene expression. While the synthesis of some early-stage viral proteins was prolonged, there was a drastic reduction in the synthesis of late-stage proteins. nih.gov This is accompanied by a severe inhibition of the accumulation of viral intermediate and late-stage messenger RNAs (mRNAs). nih.gov This differential effect is likely due to the cascade mechanism of viral gene regulation, where the expression of later genes is dependent on the successful replication of the viral genome and the expression of early genes.

In the case of human cytomegalovirus (HCMV), another DNA virus, PALA treatment has been shown to suppress the expression of viral early proteins. nih.gov This suggests that even the initial stages of viral protein synthesis can be hampered by the limited availability of pyrimidines for mRNA transcription.

The antiviral activity of PALA has also been demonstrated against paramyxoviruses, a family of RNA viruses. youtube.com For these viruses, the depletion of UTP and CTP would directly limit the synthesis of new viral RNA genomes and the transcription of viral mRNAs, thereby inhibiting the production of new virions.

Table 2: Effects of PALA on Different Stages of Viral Replication

Viral Replication Stage Effect of PALA Mechanism
Viral Genome Replication Inhibition Depletion of pyrimidine nucleotide pools (UTP and CTP) necessary for DNA and RNA synthesis. nih.gov
Viral Gene Transcription Inhibition (especially intermediate and late stages) Reduced availability of UTP and CTP for mRNA synthesis. nih.gov
Viral Protein Synthesis Alteration (prolongation of early, reduction of late) Dysregulation of the viral gene expression cascade due to impaired genome replication and transcription. nih.gov

Preclinical Research and Investigational Applications of N Phosphonoacetyl L Aspartate Pala

Evaluation of N-(Phosphonoacetyl)-L-aspartate (PALA) in In Vitro Cellular Models

N-(Phosphonoacetyl)-L-aspartate (PALA) has been the subject of extensive preclinical evaluation to determine its efficacy and mechanism of action across a variety of cellular models. These in vitro studies have been crucial in understanding its potential as a therapeutic agent.

Sensitivity Across Various Human and Murine Cell Lines

The sensitivity to PALA has been observed to vary significantly among different human and murine cell lines. Research has indicated that melanoma cell lines, in general, exhibit greater sensitivity to PALA when compared to lymphocytic cell lines. scispace.comnih.gov For instance, a study comparing two murine cell lines (L1210 leukemia and B16 melanoma) and three human cell lines (CCRF-CEM leukemia, NC37 lymphoblasts, and IPC-48 melanoma) found that the melanoma lines were more susceptible to the effects of PALA. scispace.comnih.gov

Interestingly, no direct correlation was found between the growth rate of the cell lines and their sensitivity to PALA. scispace.comnih.gov The two T-cell leukemia lines, L1210 and CCRF-CEM, demonstrated similar sensitivities to the compound. In contrast, the B-lymphoblastoid cell line, NC37, showed more resistance at a concentration of 10⁻³ M PALA but was less resistant at 10⁻⁴ M compared to the T-cell lines. scispace.com

The concentration of PALA required for 50% inhibition of growth (IC50) has been determined in various cell lines, highlighting these differences in sensitivity. For example, in human ovarian adenocarcinoma BG-1 cells, a 72-hour exposure to PALA resulted in an IC50 of approximately 25 µM. nih.gov

Sensitivity of Various Cell Lines to N-(Phosphonoacetyl)-L-aspartate (PALA)

Cell LineOrganismCell TypeObserved SensitivityIC50 (µM)Reference
L1210MurineT-cell LeukemiaLess Sensitive- scispace.comnih.gov
B16MurineMelanomaMore Sensitive- scispace.comnih.gov
CCRF-CEMHumanT-cell LeukemiaSimilar to L1210- scispace.comnih.gov
NC37HumanB-lymphoblastMore Resistant at 10⁻³ M- scispace.comnih.gov
IPC-48HumanMelanomaMore Sensitive- scispace.comnih.gov
BG-1HumanOvarian Adenocarcinoma-~25 (72h exposure) nih.gov

Assessment of Growth Inhibition and Apoptosis Induction in Culture

PALA's primary mechanism of action involves the inhibition of aspartate transcarbamylase (ATCase), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell growth. nih.gov In vitro studies have demonstrated that PALA can completely arrest cell proliferation at varying concentrations depending on the cell line. For instance, complete growth arrest was observed at 10⁻⁵ M for B16 and IPC-48 melanoma cells, 3 x 10⁻⁴ M for CCRF-CEM cells, and 5 x 10⁻⁴ M for L1210 cells after 24 to 48 hours of exposure. scispace.com

Beyond growth inhibition, PALA has been shown to induce apoptosis, or programmed cell death, particularly in cancer cells with a deficient p53 tumor suppressor pathway. In cells lacking functional p53, treatment with PALA leads to continued but slow DNA synthesis, resulting in severe DNA damage that subsequently triggers apoptosis. Conversely, cells with functional p53 tend to undergo growth arrest rather than apoptosis in response to PALA.

Mechanistic Insights from In Vitro and Ex Vivo Studies

In vitro and ex vivo studies have provided significant insights into the molecular mechanisms underlying PALA's effects. PALA is a potent and highly specific inhibitor of the multifunctional enzyme carbamyl phosphate (B84403) synthetase II/aspartate transcarbamylase/dihydroorotase (CAD), which catalyzes the initial three steps of de novo pyrimidine nucleotide biosynthesis. nih.gov It acts as a transition-state analog inhibitor of ATCase with nanomolar potency. nih.gov

The inhibition of ATCase by PALA leads to a depletion of intracellular pools of uridine-5'-triphosphate (UTP) and cytidine-5'-triphosphate (B129977) (CTP). For example, a 72-hour exposure of human ovarian adenocarcinoma BG-1 cells to 25 µM PALA resulted in an approximate 90% decrease in UTP and CTP levels, with no effect on adenosine-5'-triphosphate (B57859) (ATP) levels. nih.gov This targeted depletion of pyrimidines starves the cells of the necessary building blocks for nucleic acid synthesis, leading to the observed growth inhibition and cell death. nih.gov

Mechanistic studies on apoptosis have revealed that in p53-deficient cells, PALA induces the expression of TAp73, Noxa, and Bim. The inactivation of these proteins has been shown to significantly inhibit PALA-induced apoptosis, suggesting a TAp73-dependent pathway. Furthermore, PALA treatment has been observed to inhibit the expression of the anti-apoptotic protein Bcl-2, and overexpression of Bcl-2 can significantly inhibit apoptosis induced by PALA.

Synergistic Effects of N-(Phosphonoacetyl)-L-aspartate (PALA) with Other Biochemical Modulators

A significant area of preclinical research has focused on the synergistic effects of PALA with other biochemical modulators and chemotherapeutic agents. The rationale behind these combination therapies is to enhance the anticancer effects by targeting multiple pathways or by modulating the cellular environment to increase the efficacy of a partner drug.

One of the most studied combinations is PALA with 5-fluorouracil (B62378) (5-FU). PALA has been shown to potentiate the cytotoxicity of 5-FU. nih.gov In human colon cancer cell lines, PALA synergistically augmented the cytotoxic effects of a combination of 5-FU and interferon-alpha-2a. This synergy was associated with an enhanced incorporation of 5-FU into RNA.

Unexpectedly, the non-toxic endogenous nucleoside cytidine (B196190) was found to augment the cytotoxicity of PALA in human ovarian carcinoma, melanoma, and promyelocytic leukemia cell lines. This synergistic effect was observed at cytidine concentrations of 1-10 micromolar and was reversible by the addition of uridine (B1682114). The proposed mechanism for this synergy involves the alteration of ribonucleotide pools, where the combination of PALA and cytidine leads to elevated CTP and GTP levels while UTP levels remain depleted.

Furthermore, PALA has been shown to enhance the radiosensitizing effects of 5-bromodeoxyuridine (BrdUrd). By depleting cellular pyrimidine precursors, PALA increases the incorporation of BrdUrd into the DNA of cancer cells. nih.gov This increased incorporation, in turn, enhances the sensitivity of the cells to the cytotoxic effects of radiation. nih.gov In human ovarian adenocarcinoma BG-1 cells, the combination of PALA, BrdUrd, and radiation resulted in a more than 30-fold increase in cytotoxicity compared to what would be expected from an additive effect. nih.gov

Synergistic Combinations with N-(Phosphonoacetyl)-L-aspartate (PALA) in In Vitro Models

Combination AgentCell Line(s)Observed EffectPotential MechanismReference
5-Fluorouracil (5-FU) & Interferon-alpha-2aHuman Colon CancerSynergistic CytotoxicityEnhanced incorporation of 5-FU into RNA-
CytidineHuman Ovarian Carcinoma, Melanoma, Promyelocytic LeukemiaSynergistic CytotoxicityAlteration of ribonucleotide pool ratios (elevated CTP and GTP, depleted UTP)-
5-Bromodeoxyuridine (BrdUrd) & RadiationHuman Ovarian Adenocarcinoma (BG-1)Enhanced RadiosensitizationIncreased incorporation of BrdUrd into DNA due to pyrimidine pool depletion nih.gov
Nitrobenzylthioinosine (NBMPR)B16 MelanomaSignificant cytotoxicity in the presence of nucleosidesInhibition of pyrimidine salvage pathway by NBMPR, overcoming resistance to PALA-

Emerging Research Directions for PALA and ATCase Inhibition in Preclinical Models

Recent preclinical research has begun to explore the potential applications of PALA and other ATCase inhibitors beyond cancer therapy, particularly in the fields of infectious diseases.

Antimalarial and Antituberculosis Applications

The de novo pyrimidine biosynthesis pathway is essential for the proliferation of various pathogens, including the malaria parasite Plasmodium falciparum and Mycobacterium tuberculosis, the causative agent of tuberculosis. As these pathogens often lack a functional pyrimidine salvage pathway, they are highly dependent on their own de novo synthesis, making ATCase an attractive drug target. frontiersin.org

While PALA is a potent inhibitor of human and E. coli ATCase, it has been reported to be a poor inhibitor of the malarial homolog in vitro. frontiersin.org However, the potential for developing ATCase inhibitors as antimalarials remains an active area of research. frontiersin.org

In the context of tuberculosis, ATCase has also been identified as a potential target. nih.govresearchgate.net A screening of a library of ATCase inhibitors, originally developed for malarial ATCase, identified compounds with single-digit micromolar inhibition of tubercular ATCase in vitro. nih.govresearchgate.net The most promising of these compounds demonstrated a minimum inhibitory concentration (MIC90) of 4 µM against M. tuberculosis in cell culture. nih.govresearchgate.net These findings suggest that targeting ATCase could be a viable strategy for the development of new antituberculosis drugs. nih.govresearchgate.net

Antiviral Strategies

N-(Phosphonoacetyl)-L-aspartate (PALA), a synthetic inhibitor of the enzyme aspartate transcarbamoylase, has been the subject of preclinical investigations to determine its potential as an antiviral agent. Research has demonstrated its activity against a range of viruses, particularly within the paramyxovirus family.

In laboratory settings, PALA has shown efficacy against respiratory syncytial virus (RSV), parainfluenza virus type 3, and the measles virus. The compound's antiviral effect is linked to its ability to modulate the host's innate immune response. Specifically, PALA has been found to enhance type I interferon (IFN) antiviral responses. This is achieved through the activation of a non-canonical NOD2 signaling pathway. Nucleotide-binding oligomerization domain 2 (NOD2) is an intracellular pattern recognition receptor that plays a role in both bacterial sensing and antiviral responses.

Studies have revealed that PALA can synergize with type I interferons, such as IFNβ, to boost the expression and activation of the interferon-stimulated gene factor 3 (ISGF3). This transcription factor complex is crucial for upregulating a subset of interferon-stimulated genes (ISGs) that inhibit viral replication. In preclinical models, this mechanism has been shown to impair the replication of viruses like human cytomegalovirus in epithelial cells.

In vivo studies using a cotton rat model of RSV infection have shown that PALA can lead to significant reductions in pulmonary viral titers. These findings suggest that PALA's antiviral strategy is primarily host-directed, augmenting the natural antiviral state of cells rather than directly targeting viral enzymes.

Virus In Vitro/In Vivo Model Key Findings
Respiratory Syncytial Virus (RSV)In vitro (HEp-2 and Vero cells), In vivo (cotton rats)Showed a selective index of 72 in vitro and significantly reduced pulmonary viral titers in vivo.
Parainfluenza Virus type 3In vitro (HEp-2 and Vero cells)Demonstrated a mean selective index of 1.
Measles VirusIn vitro (HEp-2 and Vero cells)Exhibited a high selective index of 146.
Human Cytomegalovirus (HCMV)In vitro (epithelial cells)PALA treatment resulted in impaired viral replication.

Immunomodulatory Potential in Disease Models

The immunomodulatory properties of N-(Phosphonoacetyl)-L-aspartate extend beyond its antiviral applications and have been notably investigated in preclinical cancer models. This potential stems from its interaction with the enzyme carbamoyl (B1232498) phosphate synthetase, aspartate transcarbamoylase, and dihydroorotase (CAD), which not only plays a role in pyrimidine biosynthesis but also regulates innate immune signaling.

Research has uncovered that CAD can dampen the signaling of the innate immune receptor NOD2. By binding to and inhibiting CAD, PALA effectively releases this brake on NOD2, leading to enhanced innate immune responses. This mechanism is significant because it occurs at concentrations of PALA that are much lower than those required to inhibit cancer cell growth by starvation of pyrimidine nucleotides, thus offering a non-toxic way to stimulate an anti-tumor immune response.

In preclinical models of non-melanoma skin cancer, the topical application of PALA has been shown to reduce tumor numbers, areas, and grades. This anti-neoplastic activity was associated with clear immunomodulatory effects, including an increased expression of the antimicrobial peptide cathelicidin (B612621) and the recruitment of CD8+ T cells and F4/80+ macrophages to the tumor site. These findings highlight PALA's ability to engage the immune system to fight cancer.

Furthermore, in a lung cancer model, PALA demonstrated curative potential as a single agent in a significant percentage of the animal subjects. When these cured animals were re-challenged with the same tumor cells, they showed resistance, indicating the development of an immunological memory and a durable anti-tumor response. This suggests that PALA can be a potent immunostimulatory agent in oncology, with the potential for use in combination with other cancer therapies.

Disease Model Key Immunomodulatory Findings Mechanism of Action
Non-Melanoma Skin Cancer (Mouse Model)Reduced tumor burden, increased expression of cathelicidin, and recruitment of CD8+ T cells and F4/80+ macrophages.Activation of NOD2 signaling through inhibition of CAD.
Lung Cancer (Mouse Model)Curative as a single agent in a portion of mice and induced long-term immunological memory against the tumor.Enhanced innate immune responses via the PALA-CAD-NOD2 signaling axis.

Advanced Research Methodologies and Techniques Applied to N Phosphonoacetyl L Aspartate Pala Studies

Structural Biology Approaches

The elucidation of the three-dimensional structure of enzymes and their complexes with inhibitors is fundamental to understanding their function and mechanism of action. In the study of N-(phosphonoacetyl)-L-aspartate (PALA) and its interaction with its target, aspartate transcarbamoylase (ATCase), several structural biology techniques have been pivotal.

X-ray Crystallography

X-ray crystallography has been the cornerstone in visualizing the atomic-level details of the interaction between PALA and ATCase. This technique has provided high-resolution structures of ATCase in its unliganded "tense" (T) state and in its PALA-bound "relaxed" (R) state, revealing the significant conformational changes that occur upon inhibitor binding.

The binding of PALA, a bisubstrate analog, to the active site of ATCase induces a major structural transition from the less active T state to the highly active R state. nih.govnih.gov This transition involves a substantial rearrangement of the enzyme's quaternary structure. Specifically, the two catalytic trimers of the ATCase holoenzyme move approximately 12 Å apart and rotate about 10° relative to each other. nih.govgonzaga.edu This expansion and rotation reduce the interactions between the catalytic chains in the opposing trimers. nih.gov Concurrently, the regulatory dimers also rotate to accommodate the increased distance between the catalytic trimers. nih.gov These global changes are coupled to more localized conformational shifts within the catalytic subunits, where two domains move closer together in a hinge-like motion to create a more compact and catalytically competent active site. nih.gov

Crystallographic studies have been instrumental in identifying the specific amino acid residues within the ATCase active site that interact directly with PALA. The active site is a highly positively charged pocket, and PALA binding is stabilized by numerous interactions with residues from adjacent catalytic chains. wikipedia.org These detailed structural insights have been crucial for understanding the enzyme's catalytic mechanism and its allosteric regulation.

A selection of Protein Data Bank (PDB) entries for ATCase structures, both with and without PALA, are provided in the table below, illustrating the extensive crystallographic work that has been conducted.

PDB IDDescriptionResolution (Å)
1D09 E. coli ATCase in the R state, bound to PALA2.10
1R0B A crystalline R state of E. coli ATCase bound to PALANot Specified
1ML4 The PALA-liganded Aspartate transcarbamoylase catalytic subunit from Pyrococcus abyssi1.80
1XJW The Structure of E. coliAspartate Transcarbamoylase Q137A Mutant in The R-State with PALA bound2.71
6AT1 The unliganded T state of E. coli ATCase2.60

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary approach to X-ray crystallography for studying the structure and dynamics of macromolecules in solution, which more closely mimics the physiological environment. While obtaining high-resolution structures of large complexes like the 306-kDa ATCase holoenzyme is challenging with NMR, specialized techniques have provided valuable insights into the PALA-ATCase interaction and the enzyme's allosteric mechanism.

Solution NMR studies have been employed to monitor the binding of ligands, including PALA, and their effect on the R-T equilibrium of ATCase. nih.gov By using highly deuterated and specifically labeled protein samples in conjunction with techniques like methyl-transverse relaxation optimized spectroscopy (TROSY), researchers can observe signals from both the T and R states of the enzyme. The binding of active-site ligands such as PALA shifts the equilibrium towards the R state, allowing for the quantitative measurement of the equilibrium constant between the ligand-saturated R and T forms. nih.gov

Earlier NMR studies also focused on monitoring the relaxation rates and chemical shifts of substrates and their analogs, including PALA, to probe the interactions within the enzyme's active site and understand ionization equilibria. nih.gov Furthermore, 31P NMR has been utilized to directly observe the phosphorus atom within the phosphonate (B1237965) group of PALA, providing a sensitive probe of the local environment upon binding to ATCase.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a technique that provides information about the size and shape of macromolecules in solution. It has been particularly valuable in corroborating the large-scale conformational changes in ATCase induced by PALA binding that were first observed by X-ray crystallography.

SAXS experiments have demonstrated a distinct difference in the scattering patterns of ATCase in its unliganded T state compared to its PALA-bound R state. nih.gov The addition of PALA to a solution of ATCase results in changes to the scattering curve that are indicative of an expansion of the enzyme. nih.gov This is consistent with the crystallographic data showing an 11 Å elongation of the molecule along its three-fold axis upon transitioning from the T to the R state. nih.gov

Time-resolved SAXS experiments have further allowed researchers to follow the kinetics of this conformational change, showing that the enzyme remains in the R state as long as substrates (or a potent inhibitor like PALA) are available and only returns to the T state when the active sites are no longer occupied. SAXS has also been used in studies with hybrid ATCase molecules, containing both wild-type and mutant catalytic chains, to demonstrate that the binding of just one PALA molecule is sufficient to trigger the concerted allosteric transition of the entire holoenzyme from the T to the R state.

Biochemical and Biophysical Characterization

A variety of biochemical and biophysical methods have been employed to characterize the inhibitory properties of PALA and to dissect the allosteric mechanisms it influences.

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics assays are fundamental to determining the potency and mechanism of an inhibitor. For PALA, these studies have revealed it to be a potent inhibitor of ATCase. wikipedia.org PALA acts as a transition-state analog, mimicking the tetrahedral intermediate formed during the condensation of carbamoyl (B1232498) phosphate (B84403) and aspartate. wikipedia.org

Kinetic studies have shown that PALA binds with marked cooperativity to the ATCase holoenzyme. The binding affinity of PALA is influenced by allosteric effectors. For instance, the activator ATP increases the affinity for PALA, while the inhibitor CTP decreases it. The dissociation constant (Kd) for PALA binding to E. coli ATCase is in the nanomolar range, highlighting its high affinity.

ParameterValueConditions
Dissociation Constant (Kd) for PALA ~10 nMFor E. coli ATCase
Average Dissociation Constant for PALA 110 nMIn the absence of allosteric effectors
Average Dissociation Constant for PALA with ATP 65 nMATP enhances binding
Average Dissociation Constant for PALA with CTP 266 nMCTP diminishes binding

Allosteric Mechanism Elucidation Techniques

The study of PALA has been central to understanding the allosteric regulation of ATCase, a classic model system for the Monod-Wyman-Changeux (MWC) model of allostery. gonzaga.edu The binding of PALA to the active sites triggers a concerted transition of all subunits from the T to the R conformation, a hallmark of this model.

Beyond the structural methods already discussed, other techniques have been employed to probe this allosteric mechanism. Spectroscopic methods, such as fluorescence spectroscopy using labeled versions of ATCase, have been used to monitor the conformational changes that accompany the T-to-R transition upon PALA binding. These studies have helped to distinguish the spectral changes associated with the global conformational shift from those arising directly from PALA binding to the active site.

Mass spectrometry has also emerged as a tool for studying protein conformation and dynamics. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used to probe the solvent accessibility of different regions of the protein. By comparing the deuterium (B1214612) uptake of ATCase in the presence and absence of PALA, researchers can identify regions of the protein that become more or less protected upon inhibitor binding, providing further evidence for the conformational changes that underpin the allosteric mechanism.

Cell-Based Assays and Imaging Techniques

The investigation of N-(Phosphonoacetyl)-L-aspartate (PALA) and its effects on cellular processes relies on a variety of sophisticated cell-based assays and imaging techniques. These methodologies are crucial for elucidating the mechanism of action of PALA, quantifying its cytostatic and cytotoxic effects, and observing the resulting cellular changes.

A fundamental approach in PALA research involves cell viability and proliferation assays. These assays are used to determine the concentration-dependent effects of PALA on different cell lines. For instance, studies have compared the sensitivity of various cancer cell lines, such as human colon cancer cells (HT-29) and normal human fibroblasts (WI-38), to PALA treatment. springernature.com Such experiments typically reveal that PALA inhibits cell growth, and this inhibition can be reversed by the addition of exogenous pyrimidines, confirming the compound's specific mode of action. springernature.com The data from these assays are often used to calculate the half-maximal inhibitory concentration (IC50), a key parameter for assessing the potency of the compound.

Flow cytometry is another powerful tool employed in PALA studies to analyze the effects on the cell cycle. Treatment of cells with PALA, which depletes pyrimidine (B1678525) pools, typically leads to an arrest in the S-phase of the cell cycle. Flow cytometric analysis of DNA content in PALA-treated cells, such as REF52 and REF52/N-myc cells, has demonstrated a significant accumulation of cells in the S-phase. nih.gov This technique allows for a quantitative assessment of the cell cycle distribution within a population of cells, providing insights into the specific stage at which PALA exerts its growth-inhibitory effects.

Imaging techniques play a vital role in visualizing the cellular consequences of PALA treatment. Immunofluorescence microscopy, for example, has been utilized to study the subcellular localization of the CAD protein (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), the target of PALA. nih.gov Studies have shown that the CAD protein is primarily localized in the cytoplasm, with a fraction translocating to the nucleus upon stimulation with growth factors. nih.gov Immunofluorescence can be used to investigate whether PALA treatment alters the localization of the CAD protein, which could have implications for its function and the regulation of pyrimidine biosynthesis.

Moreover, fluorescence microscopy techniques are instrumental in observing PALA-induced apoptosis, or programmed cell death. Apoptosis is characterized by distinct morphological changes, including chromatin condensation, membrane blebbing, and the formation of apoptotic bodies. springernature.com These changes can be visualized using fluorescent dyes that stain specific cellular components, such as the nucleus (e.g., DAPI or Hoechst stains) or markers of apoptosis (e.g., Annexin V conjugates). biotium.comresearchgate.net For instance, in studies of topical PALA treatment on non-melanoma skin cancer in a mouse model, multiplex immunofluorescent imaging was used to assess the recruitment of immune cells to the tumor microenvironment, providing visual evidence of the drug's immunomodulatory effects. nih.gov

High-content imaging (HCI), which combines automated fluorescence microscopy with sophisticated image analysis, offers a high-throughput platform to assess multiple cellular parameters simultaneously in response to PALA treatment. crownbio.comnih.gov This technology can be used to quantify changes in cell morphology, protein expression levels and localization, and the induction of apoptosis or other cellular stress pathways in large cell populations, providing a comprehensive phenotypic profile of PALA's cellular effects. youtube.com

Cell-Based Assay/Imaging Technique Application in PALA Studies Key Findings/Observations
Cell Viability/Proliferation Assays Determining the dose-dependent effects of PALA on various cell lines.PALA inhibits the growth of cancer cells; this effect is reversible with the addition of exogenous pyrimidines. springernature.com
Flow Cytometry Analyzing the impact of PALA on the cell cycle distribution.PALA treatment leads to an accumulation of cells in the S-phase of the cell cycle. nih.gov
Immunofluorescence Microscopy Visualizing the subcellular localization of the CAD protein, the target of PALA.The CAD protein is primarily cytoplasmic but can translocate to the nucleus. nih.gov
Fluorescence Microscopy Observing morphological changes associated with PALA-induced apoptosis.Can be used to identify and quantify apoptotic cells through staining of nuclear and membrane markers. biotium.comresearchgate.net
Multiplex Immunofluorescent Imaging Assessing the infiltration of immune cells in tissues treated with PALA.Topical PALA treatment can increase the recruitment of CD8+ T cells and macrophages to tumors. nih.gov
High-Content Imaging (HCI) High-throughput, multi-parametric analysis of cellular phenotypes after PALA exposure.Enables comprehensive profiling of PALA's effects on cell morphology, protein expression, and cell health. crownbio.comnih.govyoutube.com

Molecular Modeling and Computational Approaches in Inhibitor Design

Molecular modeling and computational methods have been indispensable in understanding the interaction between PALA and its target enzyme, aspartate transcarbamoylase (ATCase), and in guiding the design of novel inhibitors. These in silico approaches provide atomic-level insights that complement experimental data and accelerate the drug discovery process.

X-ray crystallography has been fundamental in elucidating the three-dimensional structure of ATCase in complex with PALA. These crystal structures reveal the precise binding mode of PALA within the active site of the enzyme. crownbio.comnih.gov PALA acts as a bisubstrate analog, mimicking the transition state of the reaction between carbamoyl phosphate and aspartate. nih.gov The structural information shows that PALA binds at the interface between subunits of the catalytic trimer, inducing significant conformational changes in the enzyme. nih.gov Specifically, the binding of PALA promotes the transition of ATCase from the low-activity "tense" (T) state to the high-activity "relaxed" (R) state. crownbio.com

Molecular dynamics (MD) simulations have been employed to study the dynamic behavior of the PALA-ATCase complex and to understand the allosteric transitions in the enzyme. These simulations provide a computational microscope to observe the conformational changes that occur upon PALA binding over time. By simulating the movements of atoms and molecules, researchers can gain insights into the stability of the PALA-enzyme interaction and the mechanism of allosteric regulation.

Structure-based drug design is a powerful computational approach that utilizes the 3D structure of the target protein to design new inhibitors. Based on the crystal structure of the PALA-ATCase complex, medicinal chemists can design and synthesize novel PALA analogs with modified functional groups to improve properties such as cell permeability and binding affinity. nih.gov For example, modifications at the α and β carboxylate groups of the aspartate moiety of PALA have been explored to reduce the high negative charge of the molecule, which can hinder its passage through cell membranes. nih.gov

Virtual screening is another computational technique used to identify potential new inhibitors from large compound libraries. In this approach, computational algorithms are used to dock thousands or even millions of virtual compounds into the active site of ATCase. The binding energies and interactions of these compounds are then calculated and ranked to prioritize candidates for experimental testing. This method allows for the rapid and cost-effective screening of vast chemical spaces to discover novel scaffolds for ATCase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structures of a series of compounds with their biological activities. For PALA derivatives, QSAR models can be developed to predict the inhibitory potency of new analogs based on their physicochemical properties and structural features. biorxiv.org These models can help in understanding which molecular properties are crucial for potent inhibition of ATCase and can guide the optimization of lead compounds.

Computational Approach Application in PALA/ATCase Research Key Insights and Outcomes
X-ray Crystallography Determining the 3D structure of the PALA-ATCase complex.Revealed the precise binding mode of PALA as a bisubstrate analog and the conformational changes it induces in the enzyme. crownbio.comnih.gov
Molecular Dynamics (MD) Simulations Studying the dynamic behavior and allosteric transitions of ATCase upon PALA binding.Provides insights into the stability of the PALA-enzyme interaction and the mechanism of allosteric regulation.
Structure-Based Drug Design Designing novel PALA analogs with improved properties.Guided the synthesis of derivatives with modified functional groups to enhance cell permeability and binding affinity. nih.gov
Virtual Screening Identifying new potential inhibitors of ATCase from compound libraries.Enables rapid screening of large chemical databases to discover novel inhibitor scaffolds.
Quantitative Structure-Activity Relationship (QSAR) Correlating the chemical structures of PALA derivatives with their inhibitory activity.Helps in predicting the potency of new analogs and understanding the key molecular features for effective inhibition. biorxiv.org

Future Research Directions for N Phosphonoacetyl L Aspartate Pala and Atcase Inhibition

Development of Novel ATCase Inhibitors with Enhanced Specificity and Efficacy

The quest for more potent and selective ATCase inhibitors is a primary focus of ongoing research. While PALA is a powerful research tool, its clinical application has been met with challenges. The development of new chemical entities targeting ATCase could offer improved therapeutic windows and reduced off-target effects.

Another innovative strategy is the development of dual-targeting inhibitors. Researchers have identified a previously unknown regulatory region in ATCase that acts as a gatekeeper for the active site. nih.govnih.gov By designing compounds that simultaneously target this new regulatory region and the active site, it may be possible to achieve stronger inhibition of ATCase activity. nih.govnih.gov Virtual screening has already identified compounds that show potent inhibition of both ATCase and the proliferation of various cancer cell lines. nih.gov

Furthermore, synthetic chemists are creating analogues of PALA with modifications to its structure. nih.gov By altering functional groups, such as substituting carboxylate groups with amides, it is possible to reduce the molecule's charge, which may influence its cellular uptake and pharmacokinetic properties. nih.gov These studies are providing valuable structure-activity relationship data to guide the design of the next generation of ATCase inhibitors. nih.gov

Table 1: Strategies for Novel ATCase Inhibitor Development

StrategyDescriptionPotential Advantages
Allosteric Inhibition Targeting regulatory sites distinct from the active site to induce conformational changes that inhibit enzyme activity.Enhanced specificity, reduced off-target effects. nih.gov
Dual-Targeting Designing inhibitors that simultaneously bind to the active site and a newly discovered regulatory region.Potentially stronger and more durable inhibition. nih.govnih.gov
Analogue Synthesis Modifying the chemical structure of existing inhibitors like PALA to improve their properties.Improved cellular uptake and pharmacokinetics. nih.gov
Computational Screening Utilizing AI and molecular modeling to virtually screen large libraries of compounds for potential ATCase inhibitory activity.Accelerated discovery and optimization of lead compounds. nih.gov

Elucidating Undiscovered N-(Phosphonoacetyl)-L-aspartate (PALA)-Mediated Cellular Interactions

Recent findings suggest that PALA's cellular effects may extend beyond the direct inhibition of pyrimidine (B1678525) biosynthesis. A significant discovery has been the identification of PALA as an activator of the pattern recognition receptor nucleotide-binding oligomerization domain 2 (NOD2). nih.govnih.gov NOD2 is an intracellular sensor involved in the innate immune response to bacterial pathogens. nih.gov This dual action of PALA, combining inhibition of pyrimidine synthesis with immune modulation, opens up new avenues for its potential application. nih.govnih.gov

The interaction between PALA, the pyrimidine synthesis enzyme CAD (of which ATCase is a part), and NOD2 is an area of active investigation. It has been shown that PALA treatment can disrupt the protein complex formed between CAD and NOD2. researchgate.net This dissociation appears to de-repress NOD2 signaling, leading to enhanced antiviral responses. researchgate.net Understanding the precise molecular mechanisms governing this interaction could reveal novel therapeutic targets and strategies.

Future research will likely focus on identifying other potential off-target interactions of PALA. nih.govnih.gov A comprehensive understanding of PALA's complete cellular interactome is crucial for predicting its full range of biological effects, both intended and unintended. Techniques such as proteomics and genetic screening can be employed to uncover novel PALA-binding proteins and affected cellular pathways.

Advancing Understanding of Pyrimidine Metabolism Dysregulation in Disease States

The de novo pyrimidine biosynthesis pathway, in which ATCase plays a critical role, is essential for rapidly proliferating cells, including cancer cells. nih.gov A wealth of evidence demonstrates a close correlation between the dysregulation of pyrimidine metabolism and the progression of numerous cancers. nih.gov Malignant cells often upregulate this pathway to meet the high demand for nucleotides required for DNA and RNA synthesis. nih.govnih.gov

Further research is needed to fully comprehend the intricate ways in which pyrimidine metabolism is rewired in different disease contexts. For instance, in some cancers, the dysregulation of this pathway not only fuels proliferation but also influences other metabolic pathways and cellular signaling. nih.gov The interplay between oncogenic signaling pathways and the regulation of pyrimidine synthesis is a key area of investigation. nih.gov

Beyond cancer, disorders of pyrimidine metabolism can lead to a range of other conditions, including neurological, hematological, and immunological diseases. msdmanuals.comjensenlab.org A deeper understanding of the specific roles of ATCase and the consequences of its dysregulation in these non-cancerous disease states could pave the way for new therapeutic interventions.

Table 2: Diseases Associated with Dysregulated Pyrimidine Metabolism

Disease CategoryExamplesRole of Pyrimidine Metabolism
Cancer Colorectal Cancer, Breast Cancer, LeukemiaUpregulated de novo synthesis to support rapid cell proliferation. nih.govnih.gov
Infectious Diseases Malaria, TuberculosisPathogens rely on de novo synthesis for survival and replication. nih.govfrontiersin.org
Autoimmune Disorders Rheumatoid ArthritisPyrimidine synthesis is important for the proliferation of immune cells. nih.gov
Inherited Metabolic Disorders Hereditary Orotic AciduriaGenetic defects in pyrimidine synthesis enzymes lead to a buildup of toxic metabolites. msdmanuals.com

Exploration of N-(Phosphonoacetyl)-L-aspartate (PALA)'s Immunomodulatory Mechanisms in Detail

The discovery of PALA's ability to activate the NOD2 receptor has highlighted its potential as an immunomodulatory agent. nih.govnih.gov Research has shown that topical application of PALA in a mouse model of non-melanoma skin cancer led to the increased recruitment of CD8+ T cells and F4/80+ macrophages to the tumors. nih.govnih.gov This suggests that PALA can stimulate an anti-tumor immune response.

The precise mechanisms by which PALA modulates immune cell function require further investigation. It is important to determine how PALA's inhibition of pyrimidine synthesis and its activation of NOD2 signaling individually and collectively contribute to its immunomodulatory effects. Studies exploring the impact of PALA on the production of various cytokines and chemokines by immune cells will be crucial. researchgate.netnih.govnih.govmdpi.com

Understanding these mechanisms could lead to the rational design of combination therapies. For example, PALA's ability to enhance immune responses could be leveraged to improve the efficacy of existing immunotherapies. Further preclinical and potentially clinical studies are warranted to explore the full therapeutic potential of PALA as an immunomodulator in various disease settings.

Strategies for Optimized Intracellular Delivery and Targeting of ATCase Inhibitors in Research Models

A significant challenge in the application of ATCase inhibitors like PALA is their efficient delivery to target cells and their subsequent localization to the site of action within the cell. The development of advanced drug delivery systems is a key area of future research.

Nanoparticle-based drug delivery systems offer a promising approach to overcome these challenges. mdpi.commdpi.comfrontiersin.org Liposomes, polymeric micelles, and other nanocarriers can be engineered to encapsulate ATCase inhibitors, protecting them from degradation and facilitating their transport to target tissues. mdpi.commdpi.com Furthermore, the surface of these nanoparticles can be modified with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on diseased cells, thereby enhancing the targeted delivery of the inhibitor and minimizing exposure to healthy tissues. mdpi.com

Research in this area will focus on designing and optimizing these nanocarriers for the specific delivery of ATCase inhibitors. This includes evaluating their biocompatibility, drug-loading capacity, release kinetics, and in vivo efficacy in various research models. mdpi.com The ultimate goal is to develop delivery systems that can maximize the therapeutic effect of ATCase inhibitors while minimizing their potential side effects.

Q & A

What are the established synthetic routes for Dimethyl N-(phosphonoacetyl)-L-aspartate, and how do reaction conditions influence esterification efficiency?

This compound can be synthesized via phosphonoacetyl chloride intermediates derived from phosphonoacetic acid. A two-step methodology is commonly employed:

  • Step 1 : Phosphonoacetic acid reacts with thionyl chloride (SOCl₂) at 50°C to yield phosphonoacetyl chloride.
  • Step 2 : The chloride intermediate is condensed with dimethyl L-aspartate in the presence of a base (e.g., NaOH) in aqueous or mixed-solvent systems (e.g., DMF-water). Critical parameters include:
    • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity of the aspartate ester.
    • Temperature : Controlled heating (50–65°C) minimizes side reactions like hydrolysis of the phosphonate group.
    • Purification : Hydrolysis of excess reagents and crystallization from solvents like xylenes yield high-purity products .

How is X-ray crystallography applied to study the interaction between this compound and aspartate transcarbamoylase (ATCase)?

Crystallographic studies of ATCase ligated with analogues like N-(phosphonoacetyl)-L-aspartate (PALA) reveal:

  • Active-site interactions : The phosphonate group binds Arg54, Thr55, and Arg105 in the catalytic chain, stabilizing the transition state during carbamoyl phosphate binding.
  • Allosteric transitions : PALA induces a T→R state shift in ATCase, monitored via changes in crystal lattice parameters (e.g., c-axis elongation from 142.2 Å to 156.4 Å in P321 space group).
  • Methodological rigor : Crystals are soaked in ligand solutions (20 mM PALA + 8 mM malonate, pH 7) to capture intermediate states, with structural refinements achieving residuals of 0.16–0.18 at 2.8 Å resolution .

What experimental approaches are used to analyze the role of this compound in overriding S-phase checkpoints during MYC-induced genomic instability?

Advanced studies employ:

  • Cell cycle synchronization : Rat1A cells or human fibroblasts are treated with PALA to induce S-phase arrest via CAD enzyme inhibition, followed by MYC overexpression.
  • Flow cytometry : DNA content analysis (propidium iodide staining) quantifies G1/S progression and G2/M accumulation.
  • Genomic instability assays :
    • Karyotyping : Detection of chromosomal aberrations post-MYC activation.
    • Gene amplification : Hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus analysis via resistance to 6-thioguanine.
  • Checkpoint bypass validation : Western blotting for phosphorylated CHK1/CHK2 confirms disrupted S-phase checkpoint signaling .

How does autophagy deficiency influence resistance to this compound-induced metabolic stress, and what methods quantify gene amplification rates in this context?

Autophagy-defective models (e.g., beclin 1+/− cells) exhibit:

  • ROS accumulation : Measured via dichlorofluorescein (DCF) fluorescence, indicating oxidative DNA damage.
  • Gene amplification : PALA resistance assays correlate with dihydrofolate reductase (DHFR) amplification, quantified by:
    • Fluorescence in situ hybridization (FISH) : Direct visualization of amplified loci.
    • qPCR : Copy-number variation analysis using locus-specific primers.
  • Comet assays : Alkaline single-cell electrophoresis detects DNA strand breaks, linking genomic instability to autophagy impairment .

What thermodynamic techniques are used to assess the stabilizing effects of this compound on enzyme-substrate complexes?

Differential scanning calorimetry (DSC) provides insights into ligand-induced stabilization:

  • Denaturation profiles : For ATCase, PALA binding increases the denaturation temperature (Tₘ) of catalytic subunits (c₃) by 5–7°C, while lowering Tₘ for regulatory subunits (r₂).
  • Van’t Hoff analysis : Thermodynamic parameters (ΔH, ΔS) are derived from heat capacity curves, revealing enthalpy-driven stabilization due to ligand dissociation entropy.
  • Control experiments : ATP/CTP addition inversely modulates subunit stability, validating ligand-specific effects .

How do NMR-based strategies elucidate allosteric communication in ATCase upon this compound binding?

Solution NMR with isotopic labeling (e.g., ¹³C-methyl ILV probes):

  • Chemical shift perturbations : Identify residues involved in T→R transitions (e.g., Thr53–Pro268 loop motions).
  • Relaxation dispersion : Detects microsecond-millisecond conformational exchanges in the catalytic chain.
  • Paramagnetic relaxation enhancement (PRE) : Spin-labeled PALA analogues map proximity to Arg54 and Gln137 in the active site .

What computational models predict the mutagenic impact of this compound in MYC-driven tumorigenesis?

Molecular dynamics (MD) simulations integrate:

  • Replication stress : MYC-induced origin firing overload is modeled via increased DNA torsion, leading to fork collapse.
  • Checkpoint failure : PALA-treated systems simulate defective CHK1 recruitment, validated by in vitro kinase assays.
  • Genomic instability metrics : Mutation load is predicted using algorithms like dN/dS ratios in MYC-target genes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.